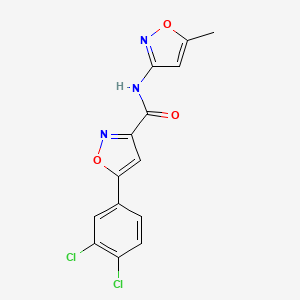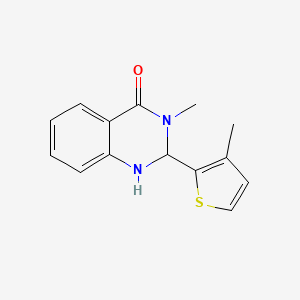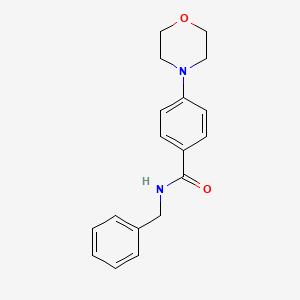![molecular formula C19H17N3O B4502627 1-[4-(1H-imidazol-1-ylmethyl)benzoyl]indoline](/img/structure/B4502627.png)
1-[4-(1H-imidazol-1-ylmethyl)benzoyl]indoline
Vue d'ensemble
Description
1-[4-(1H-imidazol-1-ylmethyl)benzoyl]indoline is a useful research compound. Its molecular formula is C19H17N3O and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.137162174 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Activity of Indole Derivatives : Research on 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, including compounds structurally related to 1-[4-(1H-imidazol-1-ylmethyl)benzoyl]indoline, has shown significant antimicrobial and anticancer activities. These compounds, synthesized from 1-benzyl and 1-benzoyl-3-bromoacetyl indoles, demonstrated potent efficacy against various bacterial strains and ovarian cancer xenografts in animal models, highlighting their potential in developing new therapeutic agents (El-Sawy et al., 2010).
Spiroxindole Derivatives : The synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions has been reported. These compounds, derived from reactions involving isatin and secondary amino acids, offer a new avenue for the development of bioactive molecules with potential medicinal applications, showcasing the versatility of indole-based frameworks in drug discovery (Poomathi et al., 2015).
Antimicrobial and Antioxidant Indole Derivatives : A study on new indole derivatives bearing benzimidazole and benzothiazole moieties has shown promising antimicrobial and antioxidant properties. These compounds, characterized by their structural features, exhibit good radical scavenging activity and significant antimicrobial effectiveness against various bacterial and fungal strains, suggesting their potential in addressing oxidative stress-related conditions and infectious diseases (Naraboli & Biradar, 2017).
Macrocyclic Compounds with Medicinal Applications : The synthesis and medicinal applications of macrocyclic compounds derived from (benz)imidazole- and indole-based heterocycles have been explored. These macrocycles exhibit significant antimicrobial and anticancer activities, highlighting the importance of macrocyclic chemistry in the development of new therapeutic agents with enhanced efficacy and selectivity (Patil, Patil, & Patil, 2017).
Topoisomerase IV Inhibition : A study on 4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide and its analogs has revealed their potential as topoisomerase IV inhibitors, offering a new strategy for the development of antibacterial agents targeting Gram-positive bacteria. The structural variations in these compounds, particularly the substitution of the imidazole moiety with an indole group, have shown to modulate their antibacterial and topoisomerase IV inhibitory activities, providing insights into the design of more effective antibacterial drugs (Siwek et al., 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing imidazole and indole moieties have been known to interact with a broad range of targets . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
The imidazole and indole moieties in the compound suggest that it may interact with its targets in a manner similar to other imidazole and indole derivatives . These interactions often result in changes to the function or activity of the target, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole and indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The solubility of the compound in organic solvents suggests that it may have good bioavailability .
Result of Action
Based on the activities of similar imidazole and indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-[4-(1H-imidazol-1-ylmethyl)benzoyl]indoline can be influenced by various environmental factors. For instance, the compound is stable under normal conditions and soluble in some organic solvents but almost insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment and could potentially affect its efficacy and stability.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(22-11-9-16-3-1-2-4-18(16)22)17-7-5-15(6-8-17)13-21-12-10-20-14-21/h1-8,10,12,14H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNAOBUWWHUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide](/img/structure/B4502555.png)
![4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4502565.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide](/img/structure/B4502574.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
methanone](/img/structure/B4502585.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4502592.png)




![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4502630.png)
